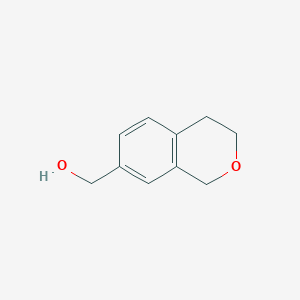

Isochroman-7-ylmethanol

Descripción general

Descripción

Isochroman-7-ylmethanol is a chemical compound that belongs to the class of isochromans Isochromans are oxygen-containing heterocycles that are structurally related to chromans They are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isochroman-7-ylmethanol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which facilitates the initial Meinwald rearrangement and subsequent reactions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable heterogeneous catalysts, such as Keggin-type polyoxometalates, has been explored to achieve high yields and minimize environmental impact . These methods are designed to be cost-effective and practical for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Isochroman-7-ylmethanol undergoes various chemical reactions, including:

Oxidation: The benzylic carbon of isochromans can be oxidized to form functionalized isochromans.

Reduction: Reduction reactions can be used to modify the functional groups on the isochroman ring.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxoammonium salts, reducing agents like hydrogen gas, and various catalysts such as rhodium complexes . Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted isochromans, which can be further functionalized to create a wide range of derivatives with potential biological and pharmaceutical activities .

Aplicaciones Científicas De Investigación

Isochromans and their derivatives are valuable compounds with diverse applications in chemistry, biology, and industry. They can be synthesized chemically and possess significant biological activity, making them useful as herbicides .

Synthesis of Isochromans

Isochromans can be synthesized through various methods, including the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes, which can be catalyzed to produce substituted isochromans under moderate conditions . A common approach involves a two-step process. Epoxides can also be used as aldehyde surrogates, allowing for the construction of isochromans with greater scope than previously reported oxa-Pictet–Spengler reactions .

Specific Isochroman Derivatives and Their Applications

- 7-(tert-Butyl)isochroman This compound is used in synthesizing complex molecules and studying reaction mechanisms, as well as in biochemical assays to investigate enzyme activities and metabolic pathways. The tert-butyl group enhances the compound’s stability and reactivity, making it unique compared to its analogs. It is also utilized in the production of materials with unique properties, such as polymers and resins.

- Isochromane-7-carbaldehyde This is a versatile chemical compound used in scientific research. It is characterized by a fused ring structure containing a cyclic ether and an aldehyde functional group. It has potential applications in medicinal chemistry and organic synthesis due to its reactive aldehyde group.

- 2-(Isochroman-1-yl)acetic acid Research into the biological activity of this compound and its derivatives has shown potential therapeutic applications. It may interact with specific molecular targets, influencing various biological processes, and ongoing studies are focusing on its pharmacological properties.

- 3,7-dimethyl-8-hydroxy-6-methxoyisochroman and 3,7-dimethyl-6-hydroxy-8-methoxyisochroman These derivatives are biologically active and can be used as herbicides .

Mecanismo De Acción

The mechanism of action of isochroman-7-ylmethanol involves its interaction with various molecular targets and pathways. For example, the oxidation of isochromans can lead to the formation of oxocarbenium ions, which can further react with nucleophiles to form functionalized products . The specific pathways and targets depend on the functional groups present on the isochroman ring and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Isochroman-7-ylmethanol can be compared with other similar compounds, such as:

Chromans: These compounds have a similar structure but lack the oxygen atom in the ring. They also exhibit diverse biological activities.

Tetrahydroisoquinolines: These compounds contain a nitrogen atom in the ring and are known for their pharmacological properties.

Isochromanones: These are oxidized derivatives of isochromans and are used in the synthesis of various bioactive molecules.

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Isochroman-7-ylmethanol, a compound derived from isochroman, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12O2 and is characterized by a methanol group attached to the 7-position of the isochroman ring. Its structure contributes to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Research indicates that isochroman derivatives possess antimicrobial properties against a range of pathogens. This compound has shown efficacy in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents .

- CNS Effects : The compound has been associated with central nervous system (CNS) effects, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may enhance its therapeutic potential in neuropharmacology.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Oxidation Reactions : Isochroman derivatives can undergo oxidation to form reactive intermediates that interact with nucleophiles, leading to functionalized products with enhanced biological activity.

- Enzyme Inhibition : Isochroman compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to their anti-inflammatory and antimicrobial effects .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation, which are critical in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activities of isochroman derivatives:

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZVWNZPXLPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391113-48-6 | |

| Record name | (3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.